

Formation of the 3-Nitropentane Nitronate Ion: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitropentane

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The study of nitroalkanes and their corresponding anions, nitronates, is of significant interest in organic chemistry, with applications ranging from synthetic methodology to the development of energetic materials. This guide provides a detailed overview of the formation of the **3-nitropentane** nitronate ion, intended for researchers, scientists, and professionals in drug development.

Introduction to 3-Nitropentane and its Nitronate Ion

3-Nitropentane is a secondary nitroalkane, a class of organic compounds characterized by the presence of a nitro group ($-\text{NO}_2$) attached to a secondary carbon atom.^[1] Like other primary and secondary nitroalkanes, **3-nitropentane** exhibits acidic properties due to the electron-withdrawing nature of the nitro group, which facilitates the removal of a proton from the adjacent carbon (the α -carbon).^[2]

The deprotonation of **3-nitropentane** results in the formation of the **3-nitropentane** nitronate ion (also known as an azinate).^{[3][4]} This process is a key step in the nitro-aci tautomerism, where the nitroalkane is in equilibrium with its tautomeric form, the nitronic acid (or aci-nitro form).^{[5][6]} The nitronate ion is the conjugate base of the nitronic acid.^[4] Nitronate ions are important intermediates in several classical organic reactions, including the Henry reaction, the Nef reaction, and the Hass-Bender oxidation.^{[4][7]}

Chemical and Physical Properties

A summary of the key properties of **3-nitropentane** and its corresponding sodium nitronate salt is presented below.

| Property | 3-Nitropentane | 3-Nitropentane Nitronate (Sodium Salt) |
|--------------------------------|--|--|
| Molecular Formula | C ₅ H ₁₁ NO ₂ [8] | C ₅ H ₁₀ NNaO ₂ [3] |
| Molecular Weight | 117.15 g/mol [1] | 139.13 g/mol [3] |
| CAS Number | 551-88-2[8][9] | 120127-02-8[3] |
| Canonical SMILES | CCC(CC)--INVALID-LINK--[O-] [8] | CC--INVALID-LINK---- INVALID-LINK--[O-].[Na+][3] |
| Topological Polar Surface Area | 45.8 Å ² [8] | 45.8 Å ² [3] |
| IUPAC Name | 3-nitropentane[1] | sodium 3-nitropentane[3] |

Formation of the 3-Nitropentane Nitronate Ion

The formation of the **3-nitropentane** nitronate ion is achieved through the deprotonation of the α -carbon. This reaction is a classic acid-base equilibrium.

3.1. Reaction Mechanism and Acidity

Primary and secondary nitroalkanes are considered carbon acids. The α -hydrogen atom can be abstracted by a base, leading to the formation of a resonance-stabilized nitronate ion.[2][7] The acidity of these compounds is significant; for instance, the pKa of nitroalkanes is typically around 17 in aqueous solution, making them much more acidic than typical alkanes.[4]

Interestingly, secondary nitroalkanes are generally more acidic than primary ones. This is attributed to the influence of the molecular structure on the electrostatic interaction between the dipole of the nitro group and the acidic proton.[2] In more substituted nitroalkanes like **3-nitropentane**, the lines of force for this interaction are thought to be channeled through the low-dielectric alkyl groups, which enhances the effective pull on the α -hydrogen and increases its acidity.[2]

The equilibrium for the formation of the **3-nitropentane** nitronate ion can be represented as follows:



3.2. Resonance Stabilization

The stability of the nitronate ion is a key factor driving the acidity of the parent nitroalkane. The negative charge on the α -carbon is delocalized through resonance onto the electronegative oxygen atoms of the nitro group.^[2] This delocalization significantly stabilizes the conjugate base.

The resonance structures of the **3-nitropentane** nitronate ion are depicted in the signaling pathway diagram below.

Experimental Protocols

While a specific, detailed protocol for the synthesis of the **3-nitropentane** nitronate ion is not readily available in the provided search results, a general procedure can be outlined based on established methods for the deprotonation of nitroalkanes.

4.1. General Synthesis of a Nitronate Ion

Objective: To generate a solution of a nitronate ion from its corresponding nitroalkane.

Materials:

- Nitroalkane (e.g., **3-nitropentane**)
- Anhydrous solvent (e.g., ethanol, methanol, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO))
- Base (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium ethoxide)
- Inert atmosphere apparatus (e.g., nitrogen or argon gas line)
- Standard laboratory glassware

Procedure:

- The nitroalkane is dissolved in an appropriate anhydrous solvent under an inert atmosphere. The choice of solvent can influence the kinetics and thermodynamics of the deprotonation. [\[10\]](#)
- A stoichiometric amount of a suitable base is added to the solution. The base can be added as a solid or as a solution in the same solvent. The reaction is often carried out at room temperature or below.
- The reaction mixture is stirred until the deprotonation is complete. The formation of the nitronate salt, which may precipitate depending on the solvent and concentration, can sometimes be observed visually.
- The resulting solution or suspension of the nitronate ion can then be used in subsequent reactions (e.g., an alkylation or a Nef reaction) or characterized spectroscopically.

4.2. Characterization Methods

- UV-Vis Spectroscopy: Nitronate ions typically exhibit strong UV absorption at wavelengths significantly longer than their parent nitroalkanes, often in the range of 230-260 nm. This is due to the extended π -system of the nitronate. Monitoring this absorption can be a useful way to follow the formation of the ion.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the formation of the nitronate. The disappearance of the α -proton signal and shifts in the signals of the adjacent carbons are indicative of nitronate formation.
- IR Spectroscopy: The symmetric and asymmetric stretching frequencies of the NO_2 group in the nitroalkane (typically around 1550 and 1370 cm^{-1}) are replaced by characteristic absorptions for the $\text{C}=\text{N}-\text{O}^-$ group in the nitronate ion.

Quantitative Data

Specific experimental pKa, kinetic, or thermodynamic data for **3-nitropentane** is not available in the search results. However, data for analogous primary and secondary nitroalkanes can provide a useful reference for understanding its reactivity.

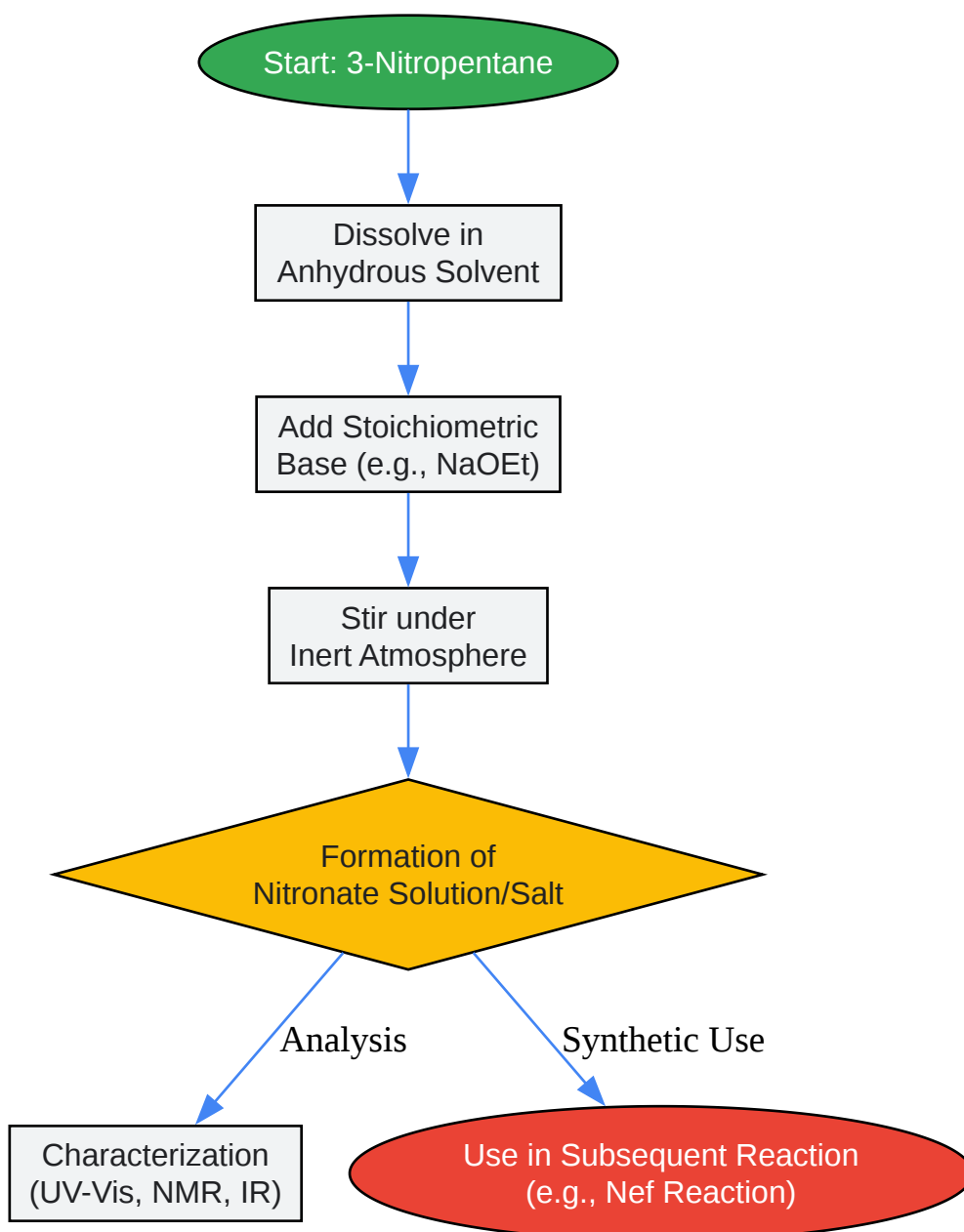
| Compound | Type | pKa (in water at 25°C) |
|----------------|-----------|------------------------|
| Nitromethane | Primary | ~10.2[2] |
| Nitroethane | Primary | ~8.6[2] |
| 2-Nitropropane | Secondary | ~7.7[2] |

As shown in the table, the pKa decreases (acidity increases) with increased alkyl substitution at the α -carbon, supporting the principle that secondary nitroalkanes are more acidic than primary ones.[2] It is therefore expected that the pKa of **3-nitropentane** would be in a similar range to that of 2-nitropropane.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.

Caption: Reaction mechanism for the formation of the **3-nitropentane** nitronate ion.



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Caption: Generalized experimental workflow for nitronate ion formation and use.

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